1-(Isoxazol-4-ylsulfonyl)piperidin-4-amine hydrochloride
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Overview
Description
1-(Isoxazol-4-ylsulfonyl)piperidin-4-amine hydrochloride is a compound that combines the structural features of isoxazole and piperidine Isoxazole is a five-membered heterocycle containing one oxygen and one nitrogen atom, while piperidine is a six-membered heterocycle with one nitrogen atom
Preparation Methods
The synthesis of 1-(Isoxazol-4-ylsulfonyl)piperidin-4-amine hydrochloride typically involves multiple steps, starting with the preparation of the isoxazole and piperidine precursors. The synthetic route may include:
Cyclization Reactions: Formation of the isoxazole ring through cyclization of appropriate precursors.
Sulfonylation: Introduction of the sulfonyl group to the isoxazole ring.
Amination: Formation of the piperidine ring and subsequent amination to introduce the amine group.
Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt for improved stability and solubility.
Industrial production methods often involve optimization of these steps to ensure high yield and purity, utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(Isoxazol-4-ylsulfonyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the isoxazole ring or the sulfonyl group, leading to different products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring or the piperidine nitrogen.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the isoxazole or piperidine rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(Isoxazol-4-ylsulfonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The isoxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the piperidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(Isoxazol-4-ylsulfonyl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:
Isoxazole Derivatives: Compounds like 3-(4-chlorophenyl)isoxazole, which have different substituents on the isoxazole ring, leading to varied biological activities.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide, which have different functional groups on the piperidine ring, affecting their pharmacological properties.
Sulfonyl Compounds: Compounds like sulfonylureas, which have different sulfonyl groups, influencing their chemical reactivity and biological effects .
Properties
Molecular Formula |
C8H14ClN3O3S |
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Molecular Weight |
267.73 g/mol |
IUPAC Name |
1-(1,2-oxazol-4-ylsulfonyl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C8H13N3O3S.ClH/c9-7-1-3-11(4-2-7)15(12,13)8-5-10-14-6-8;/h5-7H,1-4,9H2;1H |
InChI Key |
QWVIMTOBYWMOEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)C2=CON=C2.Cl |
Origin of Product |
United States |
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